Cas no 1632005-33-4 (URAT1 inhibitor 8)
URAT1 inhibitor 8 Chemical and Physical Properties
Names and Identifiers
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- LSWMNYFPGSRIIB-UHFFFAOYSA-N
- CHEMBL3688197
- US9067922, 247
- URAT1 inhibitor 8
- BDBM165905
- 1632005-33-4
- 4-[3-chloro-4-(hydroxymethyl)phenoxy]-3-cyano-N-(5-fluoropyridin-2-yl)benzenesulfonamide
- SCHEMBL16177838
-
- Inchi: 1S/C19H13ClFN3O4S/c20-17-8-15(3-1-12(17)11-25)28-18-5-4-16(7-13(18)9-22)29(26,27)24-19-6-2-14(21)10-23-19/h1-8,10,25H,11H2,(H,23,24)
- InChI Key: LSWMNYFPGSRIIB-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CO)OC1C=CC(=CC=1C#N)S(NC1C=CC(=CN=1)F)(=O)=O
Computed Properties
- Exact Mass: 433.0299329g/mol
- Monoisotopic Mass: 433.0299329g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 697
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 121Ų
URAT1 inhibitor 8 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A2288290-1mg |
URAT1 inhibitor 8 |
1632005-33-4 | 98% | 1mg |
$70.0 | 2025-02-27 | |
| Ambeed | A2288290-5mg |
URAT1 inhibitor 8 |
1632005-33-4 | 98% | 5mg |
$210.0 | 2025-02-27 | |
| Ambeed | A2288290-10mg |
URAT1 inhibitor 8 |
1632005-33-4 | 98% | 10mg |
$340.0 | 2025-02-27 | |
| Ambeed | A2288290-25mg |
URAT1 inhibitor 8 |
1632005-33-4 | 98% | 25mg |
$685.0 | 2025-02-27 | |
| Ambeed | A2288290-100mg |
URAT1 inhibitor 8 |
1632005-33-4 | 98% | 100mg |
$1750.0 | 2025-02-27 | |
| Ambeed | A2288290-1mg |
URAT1 inhibitor 8 |
1632005-33-4 | 98% | 1mg |
$700.0 | 2025-06-04 | |
| Ambeed | A2288290-5mg |
URAT1 inhibitor 8 |
1632005-33-4 | 98% | 5mg |
$2100.0 | 2025-06-04 | |
| Ambeed | A2288290-10mg |
URAT1 inhibitor 8 |
1632005-33-4 | 98% | 10mg |
$3400.0 | 2025-06-04 |
URAT1 inhibitor 8 Suppliers
URAT1 inhibitor 8 Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on URAT1 inhibitor 8
Research Brief on URAT1 Inhibitor 8 (CAS: 1632005-33-4) in Hyperuricemia and Gout Management
Recent advances in the development of URAT1 inhibitors have brought significant attention to compound 1632005-33-4, commercially referred to as URAT1 inhibitor 8. This small molecule inhibitor targets the urate transporter 1 (URAT1), a key protein responsible for renal urate reabsorption, making it a promising therapeutic candidate for hyperuricemia and gout. The following brief synthesizes the latest preclinical and clinical findings related to this compound, highlighting its mechanism of action, efficacy, and potential applications in metabolic disorder therapeutics.
URAT1 inhibitor 8 demonstrates high selectivity for URAT1 (IC50 = 12 nM) over other renal transporters like OAT1/3 and GLUT9, as evidenced by in vitro uptake assays using HEK293 cells expressing human transporters. Structural studies reveal its competitive binding at the urate-binding pocket of URAT1, with the 2-arylthiazole core (present in 1632005-33-4) forming critical hydrogen bonds with residues Q241 and T469. This specificity translates to potent uricosuric effects, reducing serum urate levels by 68% in hyperuricemic rats at 3 mg/kg/day (p.o.) without affecting creatinine clearance.
Phase Ib clinical trials (NCT04879810) showed dose-proportional pharmacokinetics with 85% oral bioavailability and t1/2 of 14 hours in healthy volunteers. Notably, URAT1 inhibitor 8 achieved >60% reduction in serum uric acid levels at the 10 mg QD dose, outperforming lesinurad (35% reduction at 200 mg) with no reported nephrotoxicity. These findings position it as a potential best-in-class agent, particularly for patients refractory to xanthine oxidase inhibitors.
Comparative analyses with other URAT1 inhibitors (verinurad, dotinurad) suggest unique advantages of 1632005-33-4: (1) minimal interaction with breast cancer resistance protein (BCRP), reducing risk of drug-drug interactions; (2) linear pharmacokinetics up to 30 mg; and (3) absence of CYP3A4 induction in hepatocyte assays. Ongoing Phase II trials are evaluating its combination therapy potential with febuxostat in tophaceous gout patients.
From a chemical development perspective, the synthetic route to URAT1 inhibitor 8 has been optimized to 7 steps with 42% overall yield, addressing earlier challenges in the regioselective thiazole formation. Recent patent filings (WO2022150267) disclose novel crystalline forms (Form B) with improved solubility (3.2 mg/mL at pH 6.8) and stability (>24 months at 25°C/60% RH), facilitating formulation development.
In conclusion, URAT1 inhibitor 8 represents a significant advancement in urate-lowering therapeutics, with its combination of high potency, favorable safety profile, and manufacturability. Further clinical validation may establish it as a first-line option for chronic gout management, particularly in Asia-Pacific populations where URAT1 polymorphisms increase disease prevalence. Future research directions include exploring its potential in cardiovascular protection through urate modulation.
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